Fmoc-Ala-Ala-OH

Übersicht

Beschreibung

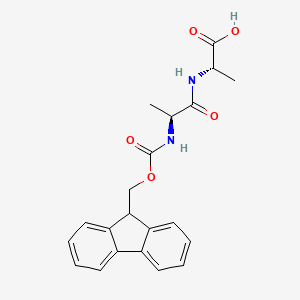

“Fmoc-Ala-Ala-OH” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .

Synthesis Analysis

“Fmoc-Ala-Ala-OH” can be synthesized from L-alanine by Fmoc protection . It is also used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Molecular Structure Analysis

The molecular structure of “Fmoc-Ala-Ala-OH” is characterized by a small side chain which confers a high degree of flexibility when incorporated into a polypeptide chain .Chemical Reactions Analysis

“Fmoc-Ala-Ala-OH” is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Physical And Chemical Properties Analysis

“Fmoc-Ala-Ala-OH” is a white to off-white powder . Its empirical formula is C21H22N2O5 and its molecular weight is 382.41 . It has a melting point of 147-153 °C .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Ala-Ala-OH: is widely used as a building block in peptide synthesis. It is particularly useful in the preparation of triazolopeptides and azapeptides , which are classes of peptides that incorporate triazole or aza-amino acids, respectively. These types of peptides have potential applications in drug discovery due to their stability and bioactivity .

Porphyrin Peptide Synthesis

This compound is also employed in the synthesis of bis-cationic porphyrin peptides . Porphyrins are organic compounds that play a key role in biological processes such as oxygen transport and photosynthesis. The synthesis of porphyrin peptides using Fmoc-Ala-Ala-OH can lead to the development of new materials with applications in photodynamic therapy and solar energy conversion .

Proteomics Studies

Fmoc-Ala-Ala-OH is potentially useful for proteomics studies , which involve the large-scale study of proteins, particularly their structures and functions. The compound’s simplicity as an amino acid with a small side chain allows for a high degree of flexibility when incorporated into polypeptide chains, which is beneficial for various proteomic analyses .

Perovskite Solar Cells Passivation

In the field of renewable energy, Fmoc-Ala-Ala-OH has been used to passivate perovskite solar cells. This strategy involves applying the compound to perovskite films to reduce impurities, prolong carrier lifetime, and enhance luminescence, ultimately improving the efficiency and stability of the solar cells .

Self-Assembling Peptide Systems

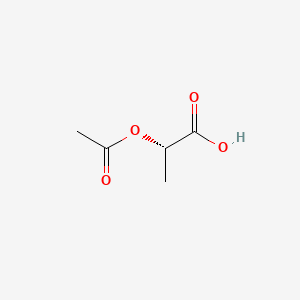

Research has been conducted comparing Fmoc-Ala-Lac to its self-assembling peptide sequence analogue Fmoc-Ala-Ala . These studies utilize microscopic, spectroscopic, and bulk characterization techniques to demonstrate distinct features of the two systems, which could lead to advancements in nanotechnology and materials science .

Safety And Hazards

Zukünftige Richtungen

“Fmoc-Ala-Ala-OH” has potential applications in proteomics studies and solid phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides, and azapeptides .

Relevant Papers A paper titled “Interface Passivation of Perovskite Solar Cells by Fmoc-Ala-OH Amino Acids” discusses the influence of an amino acid-based N- (9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) molecule on the perovskite surface quality and thus device performance . Another paper discusses the use of “Fmoc-Ala-OH” as a building block in the preparation of triazolopeptides, and azapeptides .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGGBPQPMISJCA-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427065 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-Ala-OH | |

CAS RN |

87512-31-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Fmoc-Ala-Ala-OH in the solid-liquid combined preparation method for liraglutide?

A1: In traditional liraglutide synthesis, the use of Fmoc-Ala-OH as a building block can lead to the formation of impurity peptides lacking amino acids at positions 24 or 25. [] This occurs due to unintended side reactions during the synthesis process. Incorporating Fmoc-Ala-Ala-OH instead of two separate Fmoc-Ala-OH molecules minimizes the occurrence of these deletions. [] This is because the dipeptide unit ensures the correct sequence is maintained, leading to a final product with higher purity and improved yield. This modification simplifies the purification process and reduces production costs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)

![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)

![3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol](/img/structure/B1368164.png)